molecular formula C12H13BrO2 B1409016 3-Bromocyclobutanecarboxylic acid benzyl ester CAS No. 2167366-61-0

3-Bromocyclobutanecarboxylic acid benzyl ester

Cat. No. B1409016
CAS RN: 2167366-61-0
M. Wt: 269.13 g/mol
InChI Key: LFXXGRRGCHPCLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl esters, such as “3-Bromocyclobutanecarboxylic acid benzyl ester”, often involves esterification reactions. Triethylamine mediates these reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . A variety of methods have been developed for the synthesis of benzyl esters, including benzyne-mediated esterification of carboxylic acids and alcohols , and direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation .


Chemical Reactions Analysis

Esters, including “3-Bromocyclobutanecarboxylic acid benzyl ester”, can undergo a variety of chemical reactions. For example, esters can be produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The esterification reaction is both slow and reversible .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .

Scientific Research Applications

Synthesis of Carboxylic Acid Esters

3-Bromocyclobutanecarboxylic acid benzyl ester: is utilized in the synthesis of carboxylic acid esters, which are pivotal in the production of various organic compounds, drug molecules, and natural products. The esterification process often involves carboxylic acids as electrophiles reacting with alcohols, or as nucleophiles reacting with alkyl halides or carbocations .

Esterification via C(sp³)–H Bond Functionalization

This compound can be involved in the esterification of alcohols via C(sp³)–H bond functionalization. This method is catalyzed by TBAI under mild and clean conditions, leading to the formation of benzyl esters. Such reactions are significant for the synthesis of alkyl-substituted azaarenes, which are key frameworks in many natural products and pharmaceuticals .

Advanced Organic Synthesis

In advanced organic synthesis, 3-Bromocyclobutanecarboxylic acid benzyl ester may serve as a precursor for the synthesis of complex molecules. For instance, it can be used in the preparation of small cyclobutyl building blocks, which are essential in pharmaceutical research and development .

Mechanism of Action

The mechanism of ester formation involves the reaction between a carboxylic acid and an alcohol in the presence of a catalyst, such as concentrated sulfuric acid . This reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .

Future Directions

Benzyl esters, including “3-Bromocyclobutanecarboxylic acid benzyl ester”, continue to be an area of interest in organic chemistry. New methods for their synthesis are being developed, offering high environmental and economical advantages . Future research may focus on improving these methods and exploring new applications for these compounds.

properties

IUPAC Name

benzyl 3-bromocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXXGRRGCHPCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocyclobutanecarboxylic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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